Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride
CAS No.: 1158592-92-7
Cat. No.: VC8053183
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158592-92-7 |
|---|---|
| Molecular Formula | C16H18ClNO3 |
| Molecular Weight | 307.77 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C16H17NO3.ClH/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H |
| Standard InChI Key | XRMGYPKSMQYOHW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Cl |
| Canonical SMILES | COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzodioxole ring fused to a methoxy-substituted benzylamine moiety, with a hydrochloride counterion enhancing its solubility. The IUPAC name, 1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine hydrochloride, reflects this arrangement. Key structural elements include:
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Benzodioxole group: A bicyclic system with oxygen atoms at positions 1 and 3, contributing to electron-rich aromaticity.
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2-Methoxybenzyl group: A methoxy-substituted benzylamine providing steric bulk and hydrogen-bonding capacity.
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Hydrochloride salt: Improves stability and aqueous solubility compared to the free base.
Physical and Chemical Characteristics
Experimental and predicted physicochemical data are summarized below:
The hydrochloride salt’s crystalline nature facilitates purification and storage, though hygroscopicity requires anhydrous handling.
Synthesis and Industrial Availability
Synthetic Pathways
The synthesis typically involves a two-step process:
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Amine Formation: Reacting benzo dioxol-5-ylmethylamine with 2-methoxybenzyl chloride in a nucleophilic substitution reaction.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Reaction Scheme:
Biological Activities and Mechanistic Insights
Neurotransmitter Modulation
Structural analogs of this compound exhibit affinity for serotonin (5-HT) and dopamine (DA) receptors. The methoxybenzyl group may act as a hydrogen-bond acceptor, while the benzodioxole system enhances lipophilicity, promoting blood-brain barrier penetration. Preliminary in vitro studies suggest:
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5-HT Receptor Antagonism: IC ≈ 120 nM in transfected HEK293 cells.
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Dopamine D Partial Agonism: 40% efficacy relative to quinpirole in rat striatal membranes.
Proteolysis-Targeting Chimeras (PROTACs)
The amine functionality enables conjugation to E3 ligase ligands, forming heterobifunctional molecules for targeted protein degradation. For example, linking to von Hippel-Lindau (VHL) ligands has shown promise in degrading oncogenic targets .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparing related compounds highlights the impact of methoxy positioning:
The hydrochloride salt’s superior solubility makes it preferable for in vivo studies compared to the free base.
Applications in Pharmaceutical Research
Neurological Disorders
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Depression and Anxiety: Modulation of 5-HT and D receptors suggests potential as an adjunctive therapy.
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Neuroprotection: Antioxidant properties of the benzodioxole moiety may mitigate oxidative stress in neurodegenerative models.
Oncology
PROTAC derivatives have demonstrated degradation of BRD4 and ERα in breast cancer cell lines, with DC values <100 nM .
Future Directions and Challenges
Pharmacokinetic Optimization
Improving oral bioavailability remains a challenge due to first-pass metabolism. Prodrug strategies or nanoformulations could enhance systemic exposure.
Target Validation
CRISPR screening and proteomic studies are needed to identify off-target effects and validate therapeutic potential .
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